5-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Overview
5-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-methylpiperidin-2-one hydrochloride is a heterocyclic organic compound belonging to the piperidinone class. Piperidinone scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and natural products. This technical guide provides a comprehensive overview of the basic properties of 5-Amino-1-methylpiperidin-2-one hydrochloride, including its chemical and physical characteristics, available experimental and computational data, and handling information. This document is intended to serve as a foundational resource for researchers utilizing this compound in chemical synthesis, drug discovery, and other scientific endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Amino-1-methylpiperidin-2-one hydrochloride is presented in the tables below. It is important to note that multiple CAS numbers have been associated with this compound, sometimes specifying stereochemistry (e.g., (5S)-enantiomer) and at other times referring to the racemic mixture. Researchers should verify the specific identity of their material.
Table 1: General Information
| Property | Value | Source(s) |
| Chemical Name | 5-Amino-1-methylpiperidin-2-one hydrochloride | N/A |
| Synonym(s) | (5S)-5-Amino-1-methyl-piperidin-2-one;hydrochloride | [1][2] |
| CAS Number | 1228838-10-5 (racemic), 2514756-26-2 ((5S)-enantiomer) | [2][3] |
| Molecular Formula | C₆H₁₃ClN₂O or C₆H₁₂N₂O·HCl | [3] |
| Molecular Weight | 164.63 g/mol | [3] |
Table 2: Physicochemical Data
| Property | Value | Method | Source(s) |
| pKa (of free base) | 8.84 ± 0.20 | Predicted | [4] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | Computational | [2] |
| logP | 1.00610 | Computational | [3] |
Note: Experimental data for properties such as melting point and solubility were not found in the reviewed literature. The pKa value is a predicted value for the corresponding free base, 5-Amino-1-methyl-2-piperidinone.
Synthesis and Characterization
A general synthetic approach to piperidone structures often involves multi-step reactions. For instance, the synthesis of related 4-piperidone compounds can be achieved through a double aza-Michael reaction from divinyl ketones.[5] Another general method for piperidone synthesis involves the condensation of primary aminoacetals with aldehydes followed by an acid-promoted Mannich-type cyclization. The synthesis of specific amino-substituted piperidones would require tailored synthetic strategies.
Characterization of 5-Amino-1-methylpiperidin-2-one hydrochloride would typically involve a suite of analytical techniques to confirm its identity and purity.
Potential Analytical Characterization Workflow
Caption: General workflow for the analytical characterization of a synthesized chemical compound.
Experimental Protocols for Characterization (Hypothetical):
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High-Performance Liquid Chromatography (HPLC):
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Objective: To determine the purity of the compound.
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Method: A reversed-phase HPLC method would be employed.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
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Detection: UV detection at a wavelength determined by the chromophore of the molecule.
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Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To confirm the chemical structure.
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Method: ¹H and ¹³C NMR spectra would be acquired.
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Solvent: Deuterated solvent such as D₂O or DMSO-d₆.
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Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, would be compared to the expected structure.
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Mass Spectrometry (MS):
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Objective: To confirm the molecular weight.
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Method: Electrospray ionization (ESI) mass spectrometry would be suitable.
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Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the compound.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Objective: To identify key functional groups.
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Analysis: The spectrum would be analyzed for characteristic absorption bands, such as those for N-H (amine), C=O (amide), and C-N bonds.
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Biological Activity and Potential Applications
There is limited direct information on the biological activity of 5-Amino-1-methylpiperidin-2-one hydrochloride in the scientific literature. However, a structurally related compound, 5-amino-1-methylquinolinium (5-amino-1MQ), has been identified as a potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[6] NNMT is involved in cellular metabolism and energy homeostasis, and its inhibition is being explored as a potential therapeutic strategy for obesity and type 2 diabetes.[6]
Given the structural similarity, it is plausible that 5-Amino-1-methylpiperidin-2-one hydrochloride could be investigated for similar biological activities or serve as a scaffold for the development of novel enzyme inhibitors. Further research is required to elucidate its pharmacological profile.
Potential Research Workflow for Biological Evaluation
Caption: A potential workflow for the biological evaluation of 5-Amino-1-methylpiperidin-2-one hydrochloride.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of 5-Amino-1-methylpiperidin-2-one hydrochloride.
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Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it at 2-8°C.[1]
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Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
5-Amino-1-methylpiperidin-2-one hydrochloride is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines potential avenues for its synthesis, characterization, and biological evaluation. As with any research chemical, it is imperative for scientists to perform their own analytical verification to confirm the identity and purity of the material before use.
